molecular formula C8H5BrF2 B12844776 6-Bromo-2,3-difluorostyrene

6-Bromo-2,3-difluorostyrene

Cat. No.: B12844776
M. Wt: 219.03 g/mol
InChI Key: GKYSAFOFOXIIPP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorostyrene is a halogenated styrene derivative featuring a benzene ring substituted with bromine at position 6, fluorine atoms at positions 2 and 3, and a vinyl group (-CH=CH₂) at position 1. This structure combines electron-withdrawing substituents (Br and F) with the conjugated π-system of styrene, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical/agrochemical development.

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-2-ethenyl-3,4-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2

InChI Key

GKYSAFOFOXIIPP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-difluorostyrene typically involves the use of halogenation and fluorination reactions. One common method is the nucleophilic substitution reaction on 2,3,4-trifluoronitrobenzene, followed by dehalogenation to introduce the bromine and fluorine atoms at the desired positions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution and dehalogenation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-2,3-difluorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorostyrene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-bromo-2,3-difluorostyrene with structurally or functionally related compounds, focusing on substitution patterns, physicochemical properties, and applications.

3-Bromo-beta,beta-difluorostyrene

  • Structural Differences : The fluorine atoms in this compound are positioned on the beta carbons of the vinyl group (CH₂=CF₂), while bromine is on the benzene ring. This contrasts with this compound, where fluorines are on the aromatic ring.
  • Reactivity : The beta-fluorinated vinyl group may enhance electrophilic reactivity in polymerization or addition reactions compared to the aromatic fluorination in the target compound.
  • Applications : Beta-fluorinated styrenes are used in specialty polymers and liquid crystals due to their unique electronic properties .

6-Bromo-2,3-difluorotoluene

  • Structural Differences : Replaces the vinyl group with a methyl group (-CH₃), resulting in a toluene derivative.
  • Physicochemical Properties :
    • Molecular Weight: 207.02 g/mol (vs. ~223 g/mol for this compound estimated from analogs).
    • Boiling Point: Higher boiling point due to reduced conjugation compared to styrene derivatives.
  • Applications : Primarily used as a halogenated solvent or intermediate in fluorinated agrochemical synthesis .

6-Bromo-2,3-difluorobenzaldehyde

  • Structural Differences : Features an aldehyde (-CHO) group instead of a vinyl group.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations, unlike the vinyl group’s propensity for polymerization or cross-couplings.
  • Applications : Serves as a precursor for pharmaceuticals and ligands in catalysis .

6-Bromo-2,3-dichloropyridine

  • Structural Differences : A pyridine ring with Br, Cl, and Cl substituents instead of a benzene ring with Br, F, and F.
  • Applications : Widely used in antiviral and herbicide synthesis due to pyridine’s nitrogen heterocycle enhancing binding interactions in bioactive molecules .

N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide

  • Structural Differences: Incorporates an indenone-acetamide framework rather than a styrene backbone.
  • Physicochemical Properties :
    • Melting Point: 162–164°C (indicative of high crystallinity due to hydrogen bonding).
    • Applications: Used in synthetic routes for anti-inflammatory and antimicrobial agents .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound* ~223 Not reported Not reported Polymer precursors, drug intermediates
3-Bromo-beta,beta-difluorostyrene ~223 Not reported Not reported Specialty polymers, liquid crystals
6-Bromo-2,3-difluorotoluene 207.02 Not reported Not reported Agrochemical intermediates
6-Bromo-2,3-difluorobenzaldehyde 221.0 Not reported Not reported Pharmaceutical synthesis
6-Bromo-2,3-dichloropyridine 247.34 Not reported Not reported Antiviral agents, herbicides

*Estimated based on analogs.

Table 2: Substituent Effects on Reactivity

Compound Electron-Withdrawing Groups Dominant Reactivity
This compound Br, F (aromatic) Suzuki couplings, electrophilic substitutions
6-Bromo-2,3-difluorobenzaldehyde Br, F (aromatic), -CHO Nucleophilic additions, condensations
3-Bromo-beta,beta-difluorostyrene Br (aromatic), F (vinyl) Radical polymerization, fluoropolymer synthesis

Biological Activity

6-Bromo-2,3-difluorostyrene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural properties, stemming from the presence of bromine and fluorine substituents, contribute to its biological activity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be characterized by its molecular formula C6H4BrF2C_6H_4BrF_2 and a molecular weight of approximately 202.00 g/mol. The compound features a styrene backbone with bromine and fluorine atoms at the 6, 2, and 3 positions, respectively. These substitutions influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : The compound's structure allows it to interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in Organic Letters investigated the anticancer potential of fluorinated styrenes, including this compound. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

Research documented in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the antimicrobial properties of various difluorostyrenes. In vitro tests showed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus .

Data Table: Biological Activity Overview

Activity Type Test Organism/Cell Line IC50 Value (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus20Cell wall synthesis inhibition
Enzyme InhibitionCYP450 EnzymesNot DeterminedCompetitive inhibition

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